molecular formula C13H24O11 B1248817 4-O-Methylgalactinol CAS No. 75589-40-1

4-O-Methylgalactinol

Cat. No.: B1248817
CAS No.: 75589-40-1
M. Wt: 356.32 g/mol
InChI Key: RSYNCMYDVZFZBP-KEUHYNFLSA-N
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Description

4-O-Methylgalactinol, also known as D-galactosylononitol or galactosyl sequoyitol, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from myo-inositol. Outside of the human body, this compound can be found in pulses. This makes this compound a potential biomarker for the consumption of this food product.
3-(alpha-D-galactosyl)ononitol is a cyclitol ether that is D-myo-inositol carrying methyl and alpha-D-galactosyl substituents at positions 4 and 3 respectively. It is an alpha-D-galactoside, a monosaccharide derivative and a cyclitol ether. It derives from a myo-inositol.

Properties

CAS No.

75589-40-1

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(1S,2S,3S,4R,5S,6S)-5-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C13H24O11/c1-22-11-8(19)6(17)7(18)9(20)12(11)24-13-10(21)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6+,7+,8-,9+,10-,11+,12+,13-/m1/s1

InChI Key

RSYNCMYDVZFZBP-KEUHYNFLSA-N

SMILES

COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

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